molecular formula C8H6BrNO B1338475 6-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-69-0

6-Bromo-3-methylbenzo[d]isoxazole

Cat. No. B1338475
CAS RN: 66033-69-0
M. Wt: 212.04 g/mol
InChI Key: LSPSVCJKVFCWHE-UHFFFAOYSA-N
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Description

6-Bromo-3-methylbenzo[d]isoxazole is a chemical compound that is part of the benzoxazole family, a class of aromatic organic compounds. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The specific compound of interest, 6-Bromo-3-methylbenzo[d]isoxazole, is characterized by a bromine atom at the sixth position and a methyl group at the third position on the benzoxazole scaffold.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One such method is the palladium-catalyzed carbonylative synthesis, which has been applied to produce 2-aminobenzoxazinones from 2-bromoanilines and isocyanates . Although this method does not directly synthesize 6-Bromo-3-methylbenzo[d]isoxazole, it provides insight into the type of catalytic processes that could be adapted for its synthesis. Additionally, the use of [Mo(CO)6] as a solid CO source offers a safer and more convenient alternative to gaseous CO sources in carbonylation reactions .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 6-Bromo-3-methylbenzo[d]isoxazole, they do provide information on related structures. For example, the molecular structure of 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane has been determined using X-ray crystallography, which could serve as a comparative reference for analyzing the structure of 6-Bromo-3-methylbenzo[d]isoxazole .

Chemical Reactions Analysis

The chemical behavior of related compounds such as 3-bromomethylbenzo[d]isoxazole has been investigated, revealing its reactivity towards various chemical reagents . This compound was also used to synthesize C-(3-benzo[d]isoxazolyl)-N-(phenyl) formohydrazidoyl bromide, indicating that brominated benzoxazoles can participate in coupling reactions . These findings suggest that 6-Bromo-3-methylbenzo[d]isoxazole may also exhibit interesting reactivity that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be inferred from their structural characteristics and the behavior of similar compounds. For instance, novel oxadiazole derivatives containing a brominated benzyl moiety were synthesized and characterized by various spectroscopic techniques, indicating that such compounds can be well-characterized and may possess antibacterial activity . Electrochemically induced transformations of bromophenyl isoxazolone derivatives have also been reported, which could be relevant for understanding the reactivity of 6-Bromo-3-methylbenzo[d]isoxazole .

Scientific Research Applications

Synthesis and Characterization

A study by Ryzhkova et al. (2020) highlights the electrochemically induced transformation of 3-methylbenzaldehyde and related compounds, resulting in new compounds with potential for biomedical applications, particularly in regulating inflammatory diseases. The structural determination of these compounds lays the foundation for further exploration of their biomedical utility (Ryzhkova, Ryzhkov, & Elinson, 2020).

Biological Activity

Popat et al. (2004) synthesized 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives and evaluated their antitubercular and antimicrobial activities. This research indicates the potential of 6-Bromo-3-methylbenzo[d]isoxazole derivatives in developing new antimicrobial agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Liquid Crystalline Properties

Bezborodov et al. (2003) reported the synthesis and mesomorphic properties of new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles, demonstrating the chemical's utility in materials science, particularly for applications in liquid crystal technology (Bezborodov, Kauhanka, Lapanik, & Lee, 2003).

Antimicrobial and Anti-inflammatory Activity

Research by Velikorodov and Sukhenko (2004) explored the antimicrobial properties of compounds containing isoxazoline and isoxazole nuclei, including those derived from 6-Bromo-3-methylbenzo[d]isoxazole. These findings underscore the compound's relevance in pharmaceutical research, especially in the development of new drugs with anti-inflammatory and bactericidal properties (Velikorodov & Sukhenko, 2004).

Advanced Organic Synthesis

The work by Rajanarendar et al. (2013) on the synthesis of novel dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from 3,5-dimethyl-4-nitroisoxazole, including steps involving 6-Bromo-3-methylbenzo[d]isoxazole, illustrates the compound's importance in the synthesis of complex organic molecules. These molecules have shown significant antimicrobial, anti-inflammatory, and analgesic activities, highlighting the chemical's potential in medicinal chemistry (Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the significance of isoxazole compounds in drug discovery, there is a need to develop new eco-friendly synthetic strategies . This includes exploring metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

6-bromo-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSVCJKVFCWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497017
Record name 6-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methylbenzo[d]isoxazole

CAS RN

66033-69-0
Record name 6-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(E)-1-(4-Bromo-2-hydroxyphenyl)ethanone oxime. To a solution of 1-(4-bromo-2-hydroxyphenyl)ethanone (2.8 g, 13.02 mmol) and water (10 mL) was added sodium acetate (1.602 g, 19.53 mmol) and hydroxylamine hydrochloride (1.176 g, 16.93 mmol). The mixture was allowed to stir at ambient temperature for 16 h. The solution was condensed under reduced pressure and diluted with water and sonicated. The resultant solid was filtered and dried under vacuum oven conditions to afford the title compound (1.90 g, 8.26 mmol, 63.4% yield). MS (ESI) m/z 230.3 [M]+, 232.4 [M+2]+.
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2.8 g
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1.602 g
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1.176 g
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10 mL
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63.4%

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